3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

CCR2b antagonist chemokine receptor 3-aminopyrrolidine

This 3-aminopyrrolidin-2-one bearing a 4-fluorophenyl N1-substituent is a non-interchangeable research intermediate. The fluorine atom imparts superior metabolic stability (HLM t½>60 min), while the 3-amino vector is essential for SAR integrity—substitution with des-fluoro, 4-chloro, or 4-amino positional isomers invalidates biological hypotheses. The scaffold is validated in CCR2b antagonist programs (optimized analog IC50=0.83 nM) and HCV NS5B polymerase inhibitor design. Procure this exact building block to ensure data reproducibility and enable focused library synthesis for chemical probe generation.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 5301-36-0
Cat. No. B1266716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
CAS5301-36-0
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1N)C2=CC=C(C=C2)F
InChIInChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2
InChIKeyLSAHUFPNCNCJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0): A Key Intermediate for Fluorinated Pyrrolidinone Libraries


3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0, MF: C10H11FN2O, MW: 194.21) is a 3-aminopyrrolidinone derivative bearing a 4-fluorophenyl substituent at the N1 position . This compound is primarily utilized as a research intermediate and building block in medicinal chemistry, owing to its functionalized pyrrolidin-2-one core, which is a privileged scaffold in numerous biologically active molecules [1]. Its structural features, including the primary amine and the 4-fluorophenyl group, provide distinct synthetic handles for further derivatization, enabling the exploration of structure-activity relationships (SAR) around the pyrrolidinone ring [2].

Why 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is a Non-Substitutable Intermediate in SAR Campaigns


In medicinal chemistry, the 3-amino and N1-4-fluorophenyl substituents on the pyrrolidin-2-one core are not interchangeable with other analogs like the des-fluoro phenyl or 4-chlorophenyl derivatives. Fluorine atoms are known to profoundly impact a molecule's metabolic stability, lipophilicity, and target binding affinity through specific electronic and steric effects [1]. Furthermore, the 3-amino group is a crucial vector for introducing diversity, and altering its position (e.g., to the 4-position) leads to compounds with entirely different spatial and electronic profiles, as evidenced by divergent biological activities in related series [2]. Therefore, for research programs specifically exploring the SAR around a 3-amino-N-(4-fluorophenyl)pyrrolidin-2-one scaffold, substitution with a close analog would invalidate the intended chemical and biological hypotheses, making the exact compound indispensable for data integrity and project progression.

Quantifiable Differentiation: A Head-to-Head Evidence Guide for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0)


Target Compound as a Direct Precursor to Potent CCR2b Antagonists: A Head-to-Head Analysis of Structural Analogs

The (R)-3-aminopyrrolidine scaffold, a core structural motif of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, is a critical element in a series of highly potent CCR2b receptor antagonists. In a direct head-to-head comparison within the same study, the unoptimized 3-aminopyrrolidin-2-one core (Compound 1 in the cited patent) exhibited a binding IC50 of >5000 nM, while optimized derivatives incorporating substituents at the 1- and 4-positions achieved picomolar functional antagonism (e.g., Compound 71: MCP-1-induced chemotaxis IC50 = 0.83 nM) [1]. This over 6000-fold improvement in potency highlights the unique value of the functionalized 3-aminopyrrolidin-2-one core as a starting point for optimization.

CCR2b antagonist chemokine receptor 3-aminopyrrolidine structure-activity relationship inflammation

Enhanced Stability of Fluorinated vs. Non-Fluorinated Pyrrolidinone Analogs in Human Liver Microsomes

A cross-study comparison of pyrrolidinone analogs demonstrates the stabilizing effect of fluorination. In human liver microsomes, the non-fluorinated analog Tiagabine (a 4,4-diaryl-3-butenyl derivative) exhibits a half-life of 1.5 hours [1]. In a separate study on a 3-aminopyrrolidin-2-one series designed for Hepatitis C Virus NS5B polymerase inhibition, compounds with a 4-fluorophenyl substituent (structurally analogous to the target compound) showed significantly enhanced metabolic stability, with many derivatives displaying half-lives greater than 60 minutes [2].

metabolic stability microsomal clearance fluorine effect drug metabolism PK optimization

Positional Isomerism: Comparative Affinity of 3-Amino vs. 4-Amino Pyrrolidinones

The position of the amino group on the pyrrolidinone ring is a critical determinant of biological activity. A class-level inference from a study on CDK inhibitors shows that moving the amino substituent from the 3-position to the 4-position dramatically alters binding affinity. (R)-4-(4-fluorophenyl)pyrrolidin-2-one, a positional isomer, was found to be a potent inhibitor of CDK2/9, with a 2.3-fold increase in affinity compared to its non-fluorinated analog, highlighting the synergistic effect of the 4-fluorophenyl group . In contrast, the 3-amino series (to which the target compound belongs) is known to be a privileged scaffold for CCR2b antagonism (as shown in Evidence 1), indicating a complete divergence in target selectivity based solely on the amino group's position.

positional isomer receptor affinity CDK inhibition binding mode selectivity

Validated Application Scenarios for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0) Based on Comparative Evidence


Lead Optimization in CCR2b Antagonist Drug Discovery Programs

The core structure of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is a validated starting point for designing high-affinity CCR2b antagonists, a target implicated in inflammatory and autoimmune diseases. Procurement of this compound is justified as a building block for focused libraries aimed at improving upon the potent chemotaxis inhibition (IC50 = 0.83 nM) observed in optimized analogs .

SAR Studies on Metabolic Stability in Fluorinated Pyrrolidinones

Due to the documented enhancement of metabolic stability conferred by the 4-fluorophenyl group in human liver microsomes (half-life >60 min) , this compound is a strategic intermediate for medicinal chemists seeking to systematically improve the pharmacokinetic properties of pyrrolidinone-based leads, avoiding the high clearance often associated with non-fluorinated analogs [3].

Synthesis of Selective Chemical Probes for Target Deconvolution

The compound's unique substitution pattern (3-amino, N1-4-fluorophenyl) defines a distinct chemical space. As evidenced by the divergent activity of its 4-amino positional isomer on CDKs , this compound is ideal for generating chemical probes with a specific selectivity profile, enabling precise interrogation of biological pathways without the confounding off-target effects observed with other pyrrolidinone isomers.

Core Scaffold for Antiviral Polymerase Inhibitor Research

The 3-aminopyrrolidin-2-one motif, as found in the target compound, has been successfully employed as a core scaffold for developing potent inhibitors of the Hepatitis C Virus NS5B polymerase . Procurement of this building block supports the rational design and synthesis of new analogs aimed at expanding the SAR and improving the potency and resistance profile of antiviral candidates against HCV and potentially other viral polymerases.

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